![molecular formula C14H14O2 B3050962 Propyl naphthalene-2-carboxylate CAS No. 3007-90-7](/img/structure/B3050962.png)
Propyl naphthalene-2-carboxylate
Overview
Description
Propyl naphthalene-2-carboxylate is a chemical compound with the molecular formula C14H14O2 and a molecular weight of 214.26000 . It is also known by other names such as 2-Naphthalenecarboxylic acid, propyl ester, n-Propyl-2-naphthoat, and propyl 2-naphthoate .
Synthesis Analysis
The synthesis of propyl naphthalene-2-carboxylate involves reactions of naphthalene and its derivatives with alcohols and carbon tetrachloride in the presence of iron catalysts . The reaction conditions and concentrations of the reactants and catalyst were optimized for the reaction of naphthalene with CCl4 and propan-1-ol in the presence of iron(III) acetylacetonate .Molecular Structure Analysis
The molecular structure of propyl naphthalene-2-carboxylate consists of a naphthalene core with a propyl ester group attached to one of the carbons . The exact mass of the molecule is 214.09900 .Chemical Reactions Analysis
Propyl naphthalene-2-carboxylate can be synthesized by reactions of naphthalene and its derivatives with alcohols and carbon tetrachloride . The reaction involves the formation of esters, based on the classification of the role of carboxylic acids in reactions .Physical And Chemical Properties Analysis
Propyl naphthalene-2-carboxylate has a density of 1.102g/cm3, a boiling point of 332.78ºC at 760 mmHg, and a flash point of 151.558ºC . The LogP value, which represents the compound’s lipophilicity, is 3.40660 . The index of refraction is 1.585 .Scientific Research Applications
Biodegradation Pathway Studies
Research has shown that naphthalene derivatives, such as propyl naphthalene-2-carboxylate, play a crucial role in understanding the biodegradation pathways of polycyclic aromatic hydrocarbons (PAHs). Studies on anaerobic naphthalene degradation have identified carboxylation as a key initial step in this process, with various naphthalene metabolites identified, highlighting the importance of these compounds in environmental pollutant metabolism (Zhang, Sullivan, & Young, 2004); (Meckenstock, Annweiler, Michaelis, Richnow, & Schink, 2000).
Analytical Chemistry Applications
In analytical chemistry, naphthalene derivatives, including propyl naphthalene-2-carboxylate, are used in the development of fluorescent labeling agents for the detection of carboxylic acids in high-performance liquid chromatography. This application is crucial for precise and sensitive analysis in various scientific investigations (Yasaka, Tanaka, Shono, Tetsumi, & Katakawa, 1990).
Environmental Friendly Synthesis
Research has also explored the use of molecular sieves in the acylation of naphthalene derivatives, such as 2-methylnaphthalene, to synthesize environmentally friendly compounds. This research indicates the potential of naphthalene derivatives in green chemistry and industrial applications (Sun et al., 2022).
Environmental Contaminant Removal
Naphthalene derivatives have been studied in the context of removing environmental contaminants. Research on naphthalene-amide-bridged Ni(II) complexes highlights their potential in removing contaminants like rhodamine B and Congo red, suggesting a significant application in environmental remediation (Zhao et al., 2020).
Mechanism of Action
The mechanism of action for the synthesis of propyl naphthalene-2-carboxylate involves the reaction of naphthalene with carbon tetrachloride and alcohols catalyzed by iron compounds . The reaction conditions and concentrations of the reactants and catalyst were optimized for the reaction of naphthalene with CCl4 and propan-1-ol in the presence of iron(III) acetylacetonate .
Future Directions
While specific future directions for propyl naphthalene-2-carboxylate are not available, research into the synthesis of carboxylic acid esters, including propyl naphthalene-2-carboxylate, continues to be an active area of study . This includes the development of more efficient synthesis methods and the exploration of new applications for these compounds .
properties
IUPAC Name |
propyl naphthalene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-2-9-16-14(15)13-8-7-11-5-3-4-6-12(11)10-13/h3-8,10H,2,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRMBQHDIJOTNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC2=CC=CC=C2C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40532855 | |
Record name | Propyl naphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40532855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl naphthalene-2-carboxylate | |
CAS RN |
3007-90-7 | |
Record name | Propyl naphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40532855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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